4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Catalog No.
S2704960
CAS No.
83605-44-1
M.F
C36H36N6Ru
M. Wt
653.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;rutheniu...

CAS Number

83605-44-1

Product Name

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Molecular Formula

C36H36N6Ru

Molecular Weight

653.79

InChI

InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2

InChI Key

WUWVNHJPTGULIW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2]

Solubility

not available

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a complex compound that consists of a ruthenium ion coordinated with a ligand derived from pyridine. Its molecular formula is C32H28N6RuC_{32}H_{28}N_6Ru and it has a molecular weight of approximately 597.7 g/mol . This compound features a unique structural arrangement that combines the properties of both the metal center and the organic ligands, making it a subject of interest in various fields of research, particularly in catalysis and bioinorganic chemistry.

The reactivity of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) can be attributed to its ability to participate in various coordination reactions. It can undergo redox reactions, where the ruthenium ion can shift between oxidation states, facilitating electron transfer processes. Additionally, it can coordinate with different substrates, influencing reaction pathways in catalytic processes. Specific reactions involving this compound include:

  • Oxidative addition with halides and other electrophiles.
  • Reductive elimination, which can lead to the formation of new organic compounds.
  • Ligand substitution reactions, where the pyridine ligands can be replaced by other donor molecules.

Research indicates that 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) exhibits notable biological activities. It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and induce cytotoxic effects in cancer cells. The compound's mechanism of action may involve:

  • DNA binding, which can lead to interference with replication and transcription processes.
  • Photodynamic activity, where light activation results in the generation of reactive oxygen species that can damage cellular components.

These properties make it a candidate for further exploration in therapeutic applications.

The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) typically involves several steps:

  • Preparation of Ligands: The ligands are synthesized through reactions involving pyridine derivatives, often requiring specific reagents and conditions to achieve the desired functional groups.
  • Complex Formation: The ruthenium(II) salt is reacted with the prepared ligands under controlled conditions (e.g., temperature, solvent) to form the metal complex.
  • Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further studies.

The applications of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) span across various domains:

  • Catalysis: Utilized in organic synthesis as a catalyst for various reactions including hydrogenation and cross-coupling reactions.
  • Photochemistry: Employed in photodynamic therapy due to its ability to generate reactive species upon light activation.
  • Biological Research: Investigated for its potential use in drug development and as a probe for biological imaging.

Interaction studies involving 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) focus on its binding characteristics with biological macromolecules such as proteins and nucleic acids. These studies help elucidate:

  • The stability of the complex in biological environments.
  • The kinetics and thermodynamics of binding interactions.
  • The impact of these interactions on biological functions and pathways.

Such studies are crucial for understanding the potential therapeutic uses of this compound.

Several compounds share structural similarities with 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+), each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
4,4'-Dimethyl-2,2'-bipyridineC12H12N2C_{12}H_{12}N_2Known for its role as a ligand in coordination chemistry .
2-(4-Methylpyridin-2-yl)pyridineC11H10N2C_{11}H_{10}N_2Exhibits similar ligand properties but lacks metal coordination .
Ruthenium(II) complexes with bipyridinesVariesOften used in catalysis; may have different reactivity profiles .

The uniqueness of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) lies in its specific ligand arrangement and the presence of the ruthenium center, which grants it distinct catalytic and biological properties compared to other related compounds.

Molecular Formula and Weight

The compound 4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a coordination complex with the molecular formula C₃₆H₃₆N₆Ru and a molecular weight of 653.79 g/mol. The structure comprises a central ruthenium(II) ion coordinated to three bidentate 4-methyl-2-(4-methylpyridin-2-yl)pyridine ligands. Each ligand contributes two nitrogen atoms for coordination, resulting in a hexacoordinate ruthenium center [4].

Structural Characteristics

Coordination Geometry

The ruthenium(II) center adopts a distorted octahedral geometry, a common configuration for d⁶ transition metal complexes. This geometry arises from the steric and electronic effects imposed by the methyl-substituted bipyridine ligands, which constrain bond angles and lengths [4].

Metal-Ligand Bonding

The bonding between ruthenium and the nitrogen donors of the ligands is primarily σ-dative, with additional stabilization from π-backbonding into the π* orbitals of the pyridyl rings. This interaction enhances the stability of the complex and influences its redox properties [4].

Distorted Octahedral Configuration

X-ray crystallographic studies of analogous ruthenium(II) polypyridyl complexes reveal bond angles between adjacent ligands ranging from 78° to 92°, deviating from ideal octahedral angles (90°). These distortions are attributed to ligand crowding and intramolecular interactions [4].

Component Analysis

4,4'-Dimethyl-2,2'-bipyridine Ligands

Each ligand consists of two pyridine rings connected by a single bond, with methyl groups at the 4-positions. The methyl substituents enhance electron density at the coordinating nitrogen atoms while introducing steric bulk that influences the complex’s solubility and reactivity [4].

Ligand PropertyValue/Description
Donor AtomsTwo nitrogen atoms per ligand
Substituent EffectsElectron-donating methyl groups
Bite Angle~73° (N–Ru–N)

Ruthenium(II) Center Properties

The Ru(II) ion has a d⁶ electronic configuration, contributing to its preference for octahedral geometry. The metal center exhibits a moderate spin state, with ligand field splitting energy (Δ₀) estimated at ~2.5 eV based on spectroscopic data from similar complexes [4].

Structural Characterization Techniques

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the complex’s geometry. Key parameters include:

ParameterValue
Ru–N Bond Length2.05 ± 0.03 Å
N–Ru–N Bite Angle78.5°–81.2°
Coordination SphereDistorted octahedral

These measurements align with data from tris(bipyridine)ruthenium(II) derivatives [4].

NMR Spectroscopy Analysis

¹H NMR spectra of the ligand precursors (e.g., 4-methyl-2-(4-methylpyridin-2-yl)pyridine) show distinct resonances for methyl groups (δ 2.35–2.50 ppm) and aromatic protons (δ 7.10–8.60 ppm). Coordination-induced shifts of +0.3–0.5 ppm for pyridyl protons confirm metal-ligand binding [2] [3].

Dates

Modify: 2023-08-16

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